
Myristoyl Coenzyme A (hydrate)
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Overview
Description
Myristoyl Coenzyme A (hydrate) (Myristoyl-CoA) is a long-chain acyl-CoA derivative consisting of coenzyme A covalently linked to myristic acid (C14:0), a saturated 14-carbon fatty acid. Its molecular formula is C₃₅H₆₂N₇O₁₇P₃S·H₂O, with a molecular weight of 995.9 g/mol . This compound serves as a critical substrate for N-myristoyl transferase (NMT), an enzyme that catalyzes the transfer of the myristoyl group to the N-terminal glycine residue of target proteins in a process termed protein myristoylation .
Myristoylation is a co- or post-translational modification essential for mediating protein-membrane interactions, subcellular targeting, and signal transduction pathways . Unlike palmitoylation (a reversible thioester linkage), myristoylation forms a stable amide bond, conferring constitutive membrane association to proteins such as G-protein subunits, kinases, and viral capsid proteins . Myristoyl-CoA also participates in de novo phospholipid biosynthesis and fatty acid elongation in yeast .
The hydrate form of Myristoyl-CoA enhances solubility in aqueous buffers (e.g., 10 mg/mL in PBS, pH 7.2) and is typically stored at -20°C to prevent degradation . Commercial preparations often exceed 95% purity, with variations in counterions (e.g., lithium or ammonium salts) depending on the supplier .
Preparation Methods
Synthetic Routes and Reaction Conditions: Myristoyl Coenzyme A (hydrate) can be synthesized by combining coenzyme A with myristic acid. The reaction typically involves the activation of myristic acid to form myristoyl adenylate, which then reacts with coenzyme A to form myristoyl coenzyme A. This process is catalyzed by the enzyme acyl-CoA synthetase under specific conditions .
Industrial Production Methods: Industrial production of myristoyl coenzyme A (hydrate) involves the large-scale synthesis of coenzyme A and myristic acid, followed by their enzymatic or chemical coupling. The reaction conditions are optimized to ensure high yield and purity of the final product .
Types of Reactions:
Myristoylation: Myristoyl Coenzyme A (hydrate) undergoes myristoylation, where the myristoyl group is transferred to the N-terminal glycine residue of proteins.
De Novo Synthesis of Phosphatidylinositol: It acts as a substrate in the synthesis of phosphatidylinositol.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Protein Myristoylation
Overview:
Myristoyl Coenzyme A serves as a substrate for N-myristoyltransferases, enzymes that facilitate the addition of a myristoyl group to proteins. This modification, known as myristoylation, is crucial for regulating protein function and localization.
Mechanism:
- N-Myristoylation: The process involves the co-translational addition of a myristoyl group to the amino-terminal glycine residue of proteins, which influences their interaction with cellular membranes and other proteins .
- Biological Significance: Myristoylation is vital for various cellular functions, including signal transduction and membrane dynamics. For instance, it has been shown to affect the activity of proteins involved in apoptosis and cell signaling pathways .
Metabolic Pathways
Role in Fatty Acid Metabolism:
Myristoyl Coenzyme A is integral to fatty acid metabolism, particularly in the synthesis and degradation of fatty acids. It plays a role in:
- Krebs Cycle: Myristoyl Coenzyme A contributes to energy production through its involvement in the Krebs cycle .
- Lipid Biosynthesis: It is a key substrate for synthesizing phosphatidylinositol, an essential component of cellular membranes that also participates in signaling pathways .
Research Findings:
Recent studies have demonstrated that supplementation with saturated fatty acids, including myristic acid and its derivatives like Myristoyl Coenzyme A, can restore mitochondrial function and ATP production in neuronal tissues . This highlights its potential therapeutic applications in neurodegenerative conditions.
Applications in Bacterial Metabolism
Research on Mycobacterium:
Myristoyl Coenzyme A has been studied extensively in relation to bacterial metabolism:
- Mycolic Acid Biosynthesis: It is involved in synthesizing mycolic acids, crucial for the cell wall integrity of Mycobacterium species. This has implications for developing antibiotics targeting these bacteria .
- Acyl-CoA Profiles: Analytical methods have been developed to profile various acyl-CoA compounds, including Myristoyl Coenzyme A, which aids in understanding bacterial metabolic pathways and their responses to environmental stresses .
Case Studies
Mechanism of Action
Myristoyl Coenzyme A (hydrate) exerts its effects through the process of myristoylation. The enzyme N-myristoyltransferase catalyzes the transfer of the myristoyl group from myristoyl coenzyme A to the N-terminal glycine residue of target proteins. This modification increases protein-protein interactions and affects the subcellular localization of the modified proteins. The myristoylation process is essential for the proper functioning of many cellular proteins and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Differences
The primary distinction among acyl-CoA derivatives lies in their acyl chain length and functional roles (Table 1).
Table 1: Comparison of Myristoyl-CoA with Other Acyl-CoA Derivatives
Compound | Acyl Chain Length | Molecular Weight (g/mol) | Solubility (Water) | Key Functions | Enzymes Involved | Modification Type |
---|---|---|---|---|---|---|
Myristoyl-CoA | C14:0 | 995.9 | 10 mg/mL (PBS) | Protein myristoylation, membrane targeting, fatty acid synthesis | N-myristoyl transferase (NMT) | Stable amide bond |
Palmitoyl-CoA | C16:0 | 1,015.6 | Low | Protein palmitoylation, β-oxidation, lipid biosynthesis | Palmitoyl acyltransferases | Reversible thioester bond |
Acetyl-CoA | C2:0 | 809.6 | >50 mg/mL | TCA cycle, histone acetylation, cholesterol synthesis | Acetyltransferases (e.g., HATs) | Reversible thioester bond |
Coenzyme A Hydrate | None (free CoA) | 767.5 | >50 mg/mL | Central cofactor in acyl group transfer, metabolic regulation | N/A | N/A |
Key Observations :
Chain Length and Solubility : Myristoyl-CoA (C14) exhibits moderate solubility in PBS (10 mg/mL) , whereas shorter-chain derivatives like Acetyl-CoA (C2) are highly water-soluble (>50 mg/mL) . Palmitoyl-CoA (C16), with a longer hydrophobic tail, has lower aqueous solubility, necessitating organic solvents for dissolution .
Functional Specificity :
- Myristoyl-CoA is exclusively utilized by NMT for irreversible protein myristoylation, critical for membrane localization of signaling proteins .
- Palmitoyl-CoA participates in reversible S-palmitoylation , enhancing membrane anchoring strength compared to myristoylation .
- Acetyl-CoA is a central metabolite in the TCA cycle and epigenetic regulation, highlighting its broader metabolic roles .
Structural Binding Sites : Myristoylated proteins form a unique "myristoyl nest" surface pocket, distinct from the deep hydrophobic cavities seen in other lipidated proteins (e.g., palmitoylated Ras) .
Enzymatic Specificity
- Palmitoyl Acyltransferases : Utilize Palmitoyl-CoA for cysteine residues, enabling dynamic membrane association in response to cellular signals .
Chemical Reactions Analysis
Role in β-Oxidation
Myristoyl-CoA participates in the β-oxidation pathway, a process that degrades fatty acids into acetyl-CoA for energy production. The reaction proceeds through four repeated steps:
-
Dehydrogenation : The α-hydrogen of the acyl-CoA is abstracted, forming a thioester enolate. This step is catalyzed by acyl-CoA dehydrogenase, with FAD acting as a cofactor .
-
Hydration : Water adds to the α,β-unsaturated acyl-CoA via a conjugate addition mechanism, yielding β-hydroxyacyl-CoA. This step is mediated by enoyl-CoA hydratase .
-
Oxidation : β-hydroxyacyl-CoA is oxidized to β-ketoacyl-CoA by hydroxyacyl-CoA dehydrogenase .
-
Cleavage : The β-ketoacyl-CoA undergoes retro-Claisen cleavage, releasing acetyl-CoA and a shortened acyl-CoA chain. This step is catalyzed by β-ketoacyl-CoA thiolase .
Each cycle shortens the acyl chain by two carbons, ultimately producing multiple acetyl-CoA molecules. For myristoyl-CoA (14 carbons), this process yields seven acetyl-CoA molecules .
Protein Myristoylation
Myristoyl-CoA serves as a substrate for N-myristoyltransferases (NMTs) , enzymes that covalently attach myristoyl groups to N-terminal glycine residues of proteins. This post-translational modification regulates protein localization, stability, and activity.
Reaction Mechanism
-
Substrate Binding : Myristoyl-CoA binds to the N-terminal domain of NMT, inducing structural changes that expose the peptide-binding site .
-
Nucleophilic Attack : The glycine amine of the peptide substrate attacks the thioester carbonyl of myristoyl-CoA, forming a tetrahedral intermediate stabilized by an oxyanion hole and hydrogen-bonding network .
-
Acyl Transfer : Collapse of the intermediate releases CoA and forms a myristoylated peptide. The reaction follows an ordered Bi-Bi mechanism, where myristoyl-CoA binds first, followed by the peptide substrate .
Enzyme Specificity
-
Type I and II NMTs : Both isoforms utilize myristoyl-CoA, but they exhibit distinct substrate preferences and kinetic parameters. For example, Type II NMTs show broader acyl-CoA specificity, enabling heterogeneous acylation with other fatty acids (e.g., lauroyl-CoA) in retinal tissues .
-
Kinetic Data : Studies on recombinant NMTs reveal competitive inhibition by unlabelled acyl-CoAs and substrate-dependent catalytic efficiency. For instance, myristoyl-CoA transfer to src-derived peptides is inhibited by palmitoyl-CoA .
Other Metabolic Roles
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Phosphatidylinositol Synthesis : Myristoyl-CoA is a precursor in lipid biosynthesis, contributing to membrane phospholipid diversity .
-
Protein CoAlation : Under oxidative stress, CoA derivatives can reversibly modify cysteine residues of proteins (e.g., GAPDH), though this is not specific to myristoyl-CoA .
Key Data Table: Reaction Steps and Enzymes
Reaction Type | Key Step | Enzyme | Outcome |
---|---|---|---|
β-Oxidation | Dehydrogenation | Acyl-CoA dehydrogenase | Formation of enoyl-CoA |
Hydration | Enoyl-CoA hydratase | β-hydroxyacyl-CoA production | |
Oxidation | Hydroxyacyl-CoA dehydrogenase | β-ketoacyl-CoA formation | |
Cleavage | β-ketoacyl-CoA thiolase | Release of acetyl-CoA | |
Protein Myristoylation | Substrate binding | NMT | Exposure of peptide-binding site |
Acyl transfer | NMT | Myristoylated peptide + CoA |
Research Findings
-
Substrate Utilization : NMTs exhibit varying affinities for myristoyl-CoA versus other acyl-CoAs (e.g., lauroyl-CoA). Retinal NMTs demonstrate broader specificity, enabling heterogeneous acylation .
-
Structural Insights : Crystallographic studies of NMT1p reveal a bent conformation of myristoyl-CoA in the active site, stabilized by interactions with the oxyanion hole and adenine-binding pocket .
-
Kinetic Parameters : Recombinant NMTs show Michaelis-Menten kinetics for myristoyl-CoA, with Kₘ values varying by tissue source (e.g., liver vs. retina) .
Q & A
Basic Research Questions
Q. What is the biochemical role of Myristoyl Coenzyme A (hydrate) in protein myristoylation?
Myristoyl Coenzyme A (Myristoyl-CoA) serves as the substrate for N-myristoyltransferase (NMT) , which catalyzes the transfer of the myristoyl group to the N-terminal glycine of target proteins. This post-translational modification (myristoylation) regulates protein-membrane interactions, localization, and signaling activity . For example, myristoylated proteins like Gα subunits and apoptotic signaling molecules require this modification for functional anchoring to lipid membranes . Experimental validation often involves radiolabeled myristoyl-CoA isotopes (e.g., [1-14C] or [9,10-3H]) to track incorporation efficiency .
Q. How does Myristoyl-CoA participate in lipid biosynthesis pathways?
Myristoyl-CoA is a critical intermediate in phosphatidylinositol (PI) synthesis , where it donates the myristoyl chain during the formation of PI species. It also acts as a primer for fatty acid elongation in yeast, requiring malonyl-CoA and NADPH for chain extension . Researchers studying lipid metabolism should monitor acyl-CoA pools using HPLC-based quantification (purity ≥85%) to ensure substrate specificity and avoid cross-reactivity with other acyl-CoAs .
Advanced Research Questions
Q. What experimental challenges arise when handling Myristoyl-CoA (hydrate) in solubility-dependent assays?
Myristoyl-CoA (hydrate) is highly water-soluble (>50 mg/mL) but degrades in organic solvents (e.g., ethanol, acetone). For cell culture applications, filter sterilization (0.22 µm) is mandatory to maintain sterility without altering solubility . Stability issues can occur under prolonged storage; lyophilized powder should be stored at -20°C in anhydrous conditions to prevent hydrolysis . Pre-experiment validation via UV spectrophotometry (λ = 260 nm for CoA absorbance) is recommended to confirm integrity .
Q. How can isotopic labeling resolve contradictions in myristoylation kinetics across model systems?
Discrepancies in NMT activity between in vitro and in vivo systems often stem from competing substrates or enzyme isoform specificity. Using dual-labeled isotopes (e.g., [14C]-myristoyl-CoA and [3H]-protein) allows simultaneous tracking of substrate utilization and protein modification rates . For instance, studies in apoptotic cells revealed post-translational myristoylation of Bid protein, which was undetectable in standard translation assays .
Q. What methodologies detect non-canonical myristoylation sites (e.g., lysine residues)?
Recent studies identify lysine myristoylation via mass spectrometry (MS) with acyl-biotin exchange (ABE) labeling. This involves blocking free thiols, exchanging myristoyl groups with biotin-PEG-maleimide, and streptavidin enrichment . Controls should include NMT knockout models and competitive inhibition with synthetic myristoyl-CoA analogs (e.g., lithium salts) to confirm specificity .
Q. Methodological Guidance
Q. How to optimize enzyme activity assays for N-myristoyltransferase?
- Substrate Preparation : Use freshly reconstituted Myristoyl-CoA (hydrate) at 1–10 µM to avoid oxidation.
- Detection : Employ fluorescent probes (e.g., dansyl-calmodulin) or radiolabeled substrates (≥50 mCi/mmol activity) for real-time kinetic monitoring .
- Data Normalization : Include negative controls with non-hydrolyzable analogs (e.g., Myristoyl-CoA sulfonate) to account for non-enzymatic binding .
Q. What are the pitfalls in interpreting myristoylation-dependent protein localization data?
- Artifacts : Overexpression of NMT or Myristoyl-CoA can saturate endogenous systems, leading to ectopic membrane binding. Use titration experiments to establish physiological relevance .
- Dynamic Range : Combine subcellular fractionation with immunoblotting for quantitative analysis. For example, hydrophobic interaction chromatography (HIC) can separate myristoylated/non-myristoylated protein pools .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting Myristoyl-CoA concentrations required for maximal NMT activity?
Variations in assay pH (optimal range: 6.5–7.5), ionic strength, and presence of detergents (e.g., Triton X-100) significantly alter NMT kinetics . Standardize buffers using 50 mM Tris-HCl (pH 7.0) and validate CoA concentrations via enzymatic cycling assays to reconcile discrepancies .
Q. How to address inconsistent metabolic flux data in Myristoyl-CoA-dependent pathways?
Compartmentalization of acyl-CoAs in organelles (e.g., mitochondria vs. cytosol) limits substrate accessibility. Use permeabilized cell models or isotope tracing with [14C]-myristate to map spatial utilization . For example, liver dysfunction alters Myristoyl-CoA distribution, detectable via breath biomarker analysis (e.g., myristoyl pantetheine) .
Properties
Molecular Formula |
C35H64N7O18P3S |
---|---|
Molecular Weight |
995.9 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;hydrate |
InChI |
InChI=1S/C35H62N7O17P3S.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);1H2/t24-,28-,29-,30+,34-;/m1./s1 |
InChI Key |
YLDPGEHCCNTXHN-NXHBBHECSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O |
Origin of Product |
United States |
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